23-O-Acetyl shengmanol xyloside

Beschreibung

Eigenschaften

IUPAC Name |

[1-(3,3-dimethyloxiran-2-yl)-3-[13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-(3,4,5-trihydroxyoxan-2-yl)oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEJMZHKJYHVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

23-O-Acetyl shengmanol xyloside chemical structure

An In-Depth Technical Guide to the Chemical Structure of 23-O-Acetyl Shengmanol Xyloside

Foreword

In the intricate world of natural product chemistry, triterpenoid glycosides represent a vast and structurally diverse class of compounds with profound biological activities. Among these, the cycloartane-type glycosides, particularly those isolated from the genera Actaea and Cimicifuga, have garnered significant attention for their unique chemical architectures and therapeutic potential. This guide provides a comprehensive technical exploration of one such molecule: 23-O-Acetyl shengmanol xyloside. We will deconstruct its chemical structure, delve into the modern analytical workflows used for its isolation and elucidation, and discuss its biological significance, offering researchers and drug development professionals a detailed understanding of this complex natural product.

The Molecular Architecture of 23-O-Acetyl Shengmanol Xyloside

23-O-Acetyl shengmanol xyloside is a naturally occurring cycloartane-type triterpenoid glycoside.[1][2] It has been identified as a constituent of several plant species, including Red Cohosh (Actaea rubra) and Black Cohosh (Actaea racemosa or Cimicifuga racemosa), plants with a long history in traditional medicine.[3][4] Its structure is a fascinating conjugation of a complex steroidal aglycone and a simple pentose sugar, resulting in a molecule of significant stereochemical complexity.

The core structure can be dissected into three primary components:

-

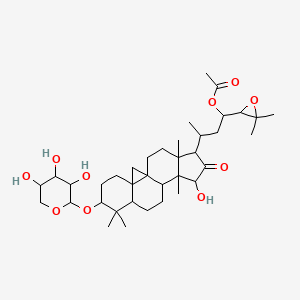

The Shengmanol Aglycone: The foundation of the molecule is shengmanol, a tetracyclic triterpenoid belonging to the cycloartane class. The defining feature of this class is the presence of a 9,19-cyclopropane ring, which introduces significant conformational rigidity and a unique three-dimensional shape compared to more common triterpenes.

-

The Acetyl Group: An acetyl functional group (-COCH₃) is ester-linked to the hydroxyl group at the C-23 position of the shengmanol side chain. This acetylation is a critical structural feature that influences the molecule's polarity and can significantly modulate its biological activity.

-

The Xyloside Moiety: A D-xylose sugar unit is attached to the shengmanol core at the C-3 position. The linkage is a β-glycosidic bond, a common configuration for naturally occurring glycosides.

This specific combination of aglycone, acetylation, and glycosylation gives 23-O-Acetyl shengmanol xyloside its distinct physicochemical properties and biological profile.

Chemical and Physical Properties

A summary of the key identifiers and computed properties for this molecule is presented below, providing a foundational dataset for analytical and computational work.

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₈O₁₀ | PubChem[5] |

| Molecular Weight | 662.8 g/mol | PubChem[5] |

| IUPAC Name | [(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]butyl] acetate | PubChem[5] |

| CAS Number | 62498-88-8 | ChemicalBook[1] |

| Classification | Triterpenoid | ChEBI[1] |

| Natural Sources | Actaea pachypoda, Actaea racemosa, Actaea rubra | [1][3][5] |

Structural Elucidation: A Modern Analytical Workflow

The definitive identification of a complex natural product like 23-O-Acetyl shengmanol xyloside from a crude plant extract is a multi-step process. It requires a synergistic combination of meticulous separation science and powerful spectroscopic techniques. The causality behind this workflow is the progressive enrichment and purification of the target analyte to a level where its molecular structure can be unambiguously determined.

Experimental Protocol: Isolation and Purification

The following protocol is a representative, field-proven methodology for isolating cycloartane glycosides from plant material. The choice of each step is dictated by the physicochemical properties of the target compounds.

Step 1: Extraction

-

Procedure: Air-dried and powdered rhizomes (e.g., 1 kg of Actaea racemosa) are refluxed with 80% aqueous methanol (2 x 5 L) for 2 hours per cycle. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.[6]

-

Causality: Methanol or ethanol are effective solvents for extracting a broad range of phytochemicals, including moderately polar triterpenoid glycosides.[7] The addition of water improves the extraction efficiency for these glycosylated compounds.

Step 2: Liquid-Liquid Partitioning

-

Procedure: The crude extract is suspended in water (1 L) and partitioned successively with n-butanol (3 x 1 L). The n-butanol layers are combined and evaporated to dryness.[6]

-

Causality: This step serves to enrich the glycoside fraction. Triterpenoid glycosides have a higher affinity for n-butanol compared to more polar (sugars, salts) or non-polar (fats, waxes) constituents, which remain in the aqueous or are removed in a preliminary hexane wash, respectively.

Step 3: Silica Gel Column Chromatography

-

Procedure: The n-butanol fraction is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a gradient of chloroform-methanol (e.g., from 100:1 to 10:1 v/v).[6] Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Causality: This is a normal-phase separation technique that separates compounds based on polarity. Fractions containing compounds with similar Rf values to known triterpenoid glycoside standards are pooled for further purification.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Procedure: The pooled, semi-pure fractions are purified using a preparative reversed-phase (C18) HPLC system. A typical mobile phase would be a gradient of acetonitrile and water. The peak corresponding to the target compound is collected.

-

Causality: HPLC provides the high resolution necessary to separate structurally similar compounds that may co-elute during column chromatography.[8] A reversed-phase column separates based on hydrophobicity, offering a different separation mechanism from the polar interactions of silica gel.

Spectroscopic Data for Structural Confirmation

Once a pure sample is obtained, its structure is pieced together like a puzzle using spectroscopic data. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the precise arrangement and connectivity of every atom.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of the molecule, allowing for the unambiguous calculation of its molecular formula (C₃₇H₅₈O₁₀). Fragmentation patterns can reveal the loss of the xylose unit (a loss of 132 Da) and the acetyl group (a loss of 43 Da), providing initial evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments in a suitable solvent (e.g., Pyridine-d₅) is required.

| Nucleus | Key Resonances (Hypothetical δ, ppm) | Structural Assignment & Rationale |

| ¹H NMR | ~4.5-5.0 (d, J≈7-8 Hz) | Anomeric Proton (Xylose H-1): The chemical shift and large coupling constant are characteristic of a proton on an anomeric carbon with a β-configuration. |

| ~2.0-2.1 (s) | Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons is a classic signature for an acetyl group. | |

| ~0.3-0.6 (d, J≈4 Hz) | Cyclopropane Protons (C-19): These protons are highly shielded by the ring strain and anisotropy of the cyclopropane ring, causing them to appear at an unusually high field (upfield). | |

| ¹³C NMR | ~170 | Acetyl Carbonyl Carbon: Typical chemical shift for an ester carbonyl. |

| ~105-107 | Anomeric Carbon (Xylose C-1): The chemical shift confirms the glycosidic linkage. | |

| ~88-90 | C-3 Carbon of Aglycone: This carbon is shifted downfield due to the attachment of the electronegative oxygen from the glycosidic bond. | |

| ~20-30 | Cyclopropane Carbons (C-9, C-19): These carbons also appear in a characteristic upfield region. |

2D NMR for Connectivity:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation confirming the entire structure is a cross-peak between the anomeric proton of xylose (H-1') and the C-3 carbon of the shengmanol core. This unambiguously establishes the site of glycosylation. Similarly, a correlation between the C-23 proton and the acetyl carbonyl carbon confirms the location of the ester.

Biological Significance and Mechanism of Action

Beyond its complex structure, 23-O-Acetyl shengmanol xyloside has demonstrated noteworthy biological activity, particularly in the context of inflammation. Research has shown that it can selectively inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α).[9] This action is significant because VCAM-1 plays a crucial role in the adhesion and transmigration of leukocytes to sites of inflammation.

The proposed mechanism involves multiple signaling pathways:

-

PPAR-γ Upregulation: The compound upregulates the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor known for its anti-inflammatory properties.[9]

-

Inhibition of Pro-inflammatory Kinases: It has been shown to inhibit the TNF-α-induced phosphorylation of key signaling proteins, including Akt (in the PI3K pathway), ERK1/2 (in the MAPK pathway), and Protein Kinase C (PKC).[9]

By interfering with these critical inflammatory signaling cascades, 23-O-Acetyl shengmanol xyloside effectively reduces the adhesion of monocytes to endothelial cells, a key event in the progression of inflammatory diseases like atherosclerosis.

Sources

- 1. 23-O-ACETYL SHENGMANOL XYLOSIDE | 62498-88-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Actaea racemosa - Wikipedia [en.wikipedia.org]

- 5. 23-O-ACETYLSHENGMANOL-3-O-beta-D-XYLOPYRANOSIDE | C37H58O10 | CID 56962372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. [Studies on the constituents of Cimicifuga species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 23-O-Acetylshengmanol 3-O-beta-D-xyloside | CAS:62498-88-8 | Manufacturer ChemFaces [chemfaces.com]

Molecular Profiling & Therapeutic Potential of 23-O-Acetyl Shengmanol Xyloside

[1]

Executive Summary

23-O-Acetyl shengmanol 3-O-β-D-xylopyranoside (often abbreviated as 23-O-acetyl shengmanol xyloside) is a bioactive triterpenoid glycoside belonging to the 9,19-cycloartane class.[1][2][3] Predominantly isolated from Cimicifuga (Ranunculaceae) species—including Cimicifuga racemosa (Black Cohosh) and Cimicifuga dahurica—this compound has emerged as a significant modulator of inflammatory pathways.[1]

Its pharmacological profile is defined by a specific capacity to inhibit cell adhesion molecule expression (VCAM-1) through PPAR-γ upregulation , distinguishing it from non-specific anti-inflammatory agents.[1][4] This guide provides a rigorous technical analysis of its physicochemical properties, isolation logic, structural elucidation, and mechanistic signaling.

Chemical Constitution & Properties[1][2][4][5][6][7][8][9][10]

The compound is characterized by a complex tetracyclic triterpene core with a unique cyclopropane ring at C9-C19, a hallmark of the cycloartane skeleton. The "shengmanol" core implies a specific oxygenation pattern in the side chain, further modified by acetylation at C-23 and xylosylation at C-3.[1]

Table 1: Physicochemical Profile

| Parameter | Technical Specification |

| Common Name | 23-O-Acetyl shengmanol 3-O-β-D-xylopyranoside |

| CAS Registry Number | 62498-88-8 |

| Molecular Formula | C₃₇H₅₈O₁₀ |

| Molecular Weight | 662.85 g/mol |

| Structural Class | 9,19-Cycloartane Triterpenoid Glycoside |

| Aglycone | 23-O-Acetylshengmanol |

| Sugar Moiety | β-D-Xylopyranose (attached at C-3) |

| Stereochemistry | 3β, 15α, 23R, 24R (configuration dependent on specific isomer) |

| Physical State | White amorphous powder |

| Solubility | Soluble in Methanol, Pyridine, DMSO; sparingly soluble in water |

Biosynthetic Origin & Source

This secondary metabolite is strictly associated with the genus Actaea (syn. Cimicifuga).[4][5][6][7][8][9][10] It functions as a chemical defense agent and physiological regulator within the plant rhizome.

Isolation & Purification Protocol

Expertise Note: The isolation of cycloartane glycosides requires careful handling to prevent hydrolysis of the acetyl group or the glycosidic bond. Avoid strong acids during extraction.

Step-by-Step Methodology

-

Extraction:

-

Macerate dried rhizomes of C. dahurica or C. racemosa in 70% Ethanol or 100% Methanol at room temperature for 72 hours.

-

Reasoning: High polarity alcohols are required to solubilize the glycoside. Avoid boiling to preserve thermally unstable acetyl esters.

-

-

Partitioning (Clean-up):

-

Chromatographic Separation:

-

Stationary Phase: Silica Gel (Normal Phase).[1]

-

Mobile Phase: Gradient elution using Chloroform:Methanol:Water (e.g., 90:10:1

60:40:10). -

Monitoring: Use TLC with 10% Sulfuric acid in EtOH spray; look for purplish/brown spots upon heating.

-

-

Final Purification (RP-HPLC):

Structural Elucidation: The Self-Validating System

To confirm the identity of 23-O-Acetyl shengmanol xyloside , researchers must validate three structural domains: the cycloartane core, the sugar, and the acetyl group.[1]

Diagnostic Criteria (NMR & MS)

If your spectral data does not match these criteria, the compound is not 23-O-Acetyl shengmanol xyloside.

-

The "Cycloartane Fingerprint" (¹H NMR):

-

The Acetyl Verification:

-

The Sugar Moiety (β-D-Xylose):

-

Mass Spectrometry:

Pharmacological Mechanism: Anti-Inflammatory Signaling

Recent research highlights this compound's ability to inhibit VCAM-1 (Vascular Cell Adhesion Molecule-1) expression, a critical step in inflammation and atherosclerosis.[1]

Mechanism of Action

The compound acts as a PPAR-γ agonist (or upregulator).[1] By increasing PPAR-γ activity, it suppresses the downstream phosphorylation of kinase cascades (ERK, PI3K, PKC) triggered by TNF-α, ultimately preventing the transcription of adhesion molecules.[4]

Pathway Visualization

Figure 1: Signal transduction pathway illustrating the inhibitory effect of 23-O-Acetyl shengmanol xyloside on TNF-α induced VCAM-1 expression via PPAR-γ modulation.[1][4]

References

-

PubChem. (2025). 23-O-Acetylshengmanol-3-O-beta-D-xylopyranoside (CID 56962372).[1] National Library of Medicine. Link[1]

-

ChemFaces. (2023).[4] 23-O-Acetylshengmanol 3-O-beta-D-xyloside Datasheet. Link

-

Lai, G. F., et al. (2005). "Triterpenoid glycosides from Cimicifuga racemosa."[4][11] Journal of Asian Natural Products Research, 7(5), 695-699.[11] Link

-

Ali, Z., et al. (2007).[12] "9,19-Cyclolanostane derivatives from the roots of Actaea pachypoda." Journal of Natural Products, 70(1), 107-110.[12] Link[1][12]

-

Yang, E. J., et al. (2011). "Inhibition of TNF-α-induced VCAM-1 expression by 23-O-acetylshengmanol-3-xyloside via upregulation of PPAR-γ."[1][4] Journal of Ethnopharmacology, 133(2).[4] Link

Sources

- 1. 23-O-ACETYLSHENGMANOL-3-O-beta-D-XYLOPYRANOSIDE | C37H58O10 | CID 56962372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 23-O-Acetylshengmanol 3-O-beta-D-xyloside | 62498-88-8 | AbMole [abmole.cn]

- 4. 23-O-Acetylshengmanol 3-O-beta-D-xyloside | CAS:62498-88-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. Identification and differentiation of major components in three different “Sheng-ma” crude drug species by UPLC/Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Antidepressant-like effects of Cimicifuga dahurica (Turcz.) Maxim. via modulation of monoamine regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective Effects of Compounds from Cimicifuga dahurica against Amyloid Beta Production in Vitro and Scopolamine-Induced Memory Impairment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Triterpenoid glycoside from Cimicifuga racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 23-O-ACETYL SHENGMANOL XYLOSIDE | 62498-88-8 [chemicalbook.com]

Biological activity of 23-O-Acetyl shengmanol xyloside

The following is an in-depth technical guide on the biological activity of 23-O-Acetyl shengmanol xyloside .

Mechanisms of Anti-Inflammatory Action and Vascular Protection

Executive Summary

23-O-Acetyl shengmanol xyloside (CAS: 62498-88-8) is a bioactive 9,19-cycloartane triterpene glycoside isolated primarily from Cimicifuga species (e.g., Cimicifuga dahurica, Actaea racemosa).[1][2][3] Unlike its structural analog 23-O-acetylcimigenol xyloside, which is frequently cited for potent cytotoxicity in hepatic cancer lines, the shengmanol derivative is distinguished by its specific modulation of vascular inflammation.

Its primary mechanism of action involves the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) , which subsequently suppresses TNF-α-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). This activity positions the compound as a significant probe for vascular biology and anti-atherosclerotic drug development.

Chemical Architecture & Structural Logic

To understand the biological specificity, one must first analyze the pharmacophore.

-

Scaffold: 9,19-Cycloartane triterpene (characterized by the unique cyclopropane ring at C-9/C-19).

-

Aglycone: Shengmanol.

-

Glycosylation:

-D-xylopyranoside at C-3.[4][5][6] -

Modification: Acetylation at C-23.

Expert Insight: The acetylation at C-23 is critical for lipophilicity, facilitating membrane permeation, while the xylose moiety often dictates uptake via specific glucose/xylose transporters on endothelial cells. The distinction between shengmanol (ketone/hydroxyl variations) and cimigenol aglycones dictates the divergence between anti-inflammatory and cytotoxic pathways.

Mechanism of Action: The PPAR-γ / VCAM-1 Axis

The defining biological activity of 23-O-Acetyl shengmanol xyloside is the inhibition of leukocyte-endothelial adhesion, a critical initiating step in atherosclerosis and chronic inflammation.

The Signaling Cascade

-

Stimulus: Tumor Necrosis Factor-alpha (TNF-α) activates endothelial receptors, triggering inflammatory cascades.

-

Intervention: Pre-treatment with 23-O-Acetyl shengmanol xyloside.

-

Modulation: The compound induces the upregulation of PPAR-γ (mRNA and protein levels).[7]

-

Downstream Effect: Activated PPAR-γ acts as a trans-repressor, inhibiting the promoter activity of VCAM-1 .

-

Kinase Involvement: The effect is dependent on upstream modulation of ERK1/2 , PI3K , and PKC pathways.

Pathway Visualization

The following diagram illustrates the signal transduction pathway validated in human endothelial cells (EA.hy926).

Figure 1: Signal transduction pathway showing the PPAR-γ dependent inhibition of VCAM-1 by 23-O-Acetyl shengmanol xyloside.

Validated Experimental Protocol

Protocol: Monocyte-Endothelial Adhesion Assay Objective: To quantify the inhibitory effect of 23-O-Acetyl shengmanol xyloside on TNF-α-induced monocyte adhesion.

Reagents & Cell Lines

-

Endothelial Cells: EA.hy926 (HUVEC fusion line).

-

Monocytes: U937 cells (labeled with Calcein-AM or similar fluorophore).

-

Compound Vehicle: DMSO (Final concentration < 0.1%).

-

Inducer: Recombinant Human TNF-α (10 ng/mL).

Step-by-Step Methodology

-

Seeding: Plate EA.hy926 cells in 96-well black-walled plates at

cells/well. Incubate for 24h to reach confluence. -

Compound Treatment:

-

Remove media.

-

Add fresh media containing 23-O-Acetyl shengmanol xyloside at graded concentrations (e.g., 1, 5, 10, 20

M). -

Control: DMSO vehicle only.

-

Incubate for 18 hours . (Note: Pre-treatment is crucial for PPAR-γ upregulation).

-

-

Induction: Add TNF-α (10 ng/mL) to the wells (without removing the compound) and incubate for an additional 6 hours .

-

Labeling Monocytes: While endothelial cells incubate, label U937 monocytes with Calcein-AM (

M) for 30 min at 37°C. Wash 2x with PBS. -

Adhesion Assay:

-

Wash the EA.hy926 monolayer gently with PBS to remove cytokines/compound.

-

Add labeled U937 cells (

cells/well) to the endothelial monolayer. -

Incubate for 30 minutes at 37°C.

-

-

Washing & Quantification:

-

Gently wash wells 3x with PBS to remove non-adherent monocytes.

-

Measure fluorescence (Ex/Em: 485/530 nm) using a microplate reader.

-

-

Calculation:

Self-Validating Checkpoint: The TNF-α only control must show a >3-fold increase in adhesion compared to the untreated blank. If not, the endothelial activation failed.

Comparative Pharmacology & Data Summary

It is vital to distinguish the shengmanol derivative from the cimigenol derivative. While structurally similar, their bioactivity profiles diverge.

| Feature | 23-O-Acetyl shengmanol xyloside | 23-O-Acetyl cimigenol xyloside |

| Primary Activity | Anti-inflammatory (Vascular) | Cytotoxic / Anticancer |

| Primary Target | PPAR-γ / VCAM-1 | Cell Cycle (G2/M), Apoptosis (Bax/Bcl-2) |

| Key Cell Line | EA.hy926 (Endothelial) | HepG2 (Hepatocellular Carcinoma) |

| IC50 / Effective Dose | ||

| Mechanism Link | Inhibits TNF-α signaling | Induces PARP cleavage |

Quantitative Data Extract:

In EA.hy926 cells, 23-O-Acetyl shengmanol xyloside significantly inhibited VCAM-1 expression at 10

References

-

Anti-inflammatory Activity & PPAR-γ Mechanism

- Title: Isoimperatorin, cimiside E and 23-O-acetylshengmanol-3-xyloside from Cimicifugae Rhizome inhibit TNF-α-induced VCAM-1 expression in human endothelial cells: Involvement of PPAR-γ upregulation and PI3K, ERK1/2, and PKC signal p

- Source: Journal of Ethnopharmacology, 2011.

-

URL:[Link]

-

Structural Characterization (Shengmanol vs. Cimigenol)

- Title: 9,19-Cyclolanostane derivatives

- Source: Journal of N

-

URL:[Link]

-

Cytotoxicity Context (Comparative Reference)

Sources

- 1. 23-O-ACETYLSHENGMANOL-3-O-beta-D-XYLOPYRANOSIDE | C37H58O10 | CID 56962372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Cytotoxicity and mechanism of 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside on HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 7. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health | MDPI [mdpi.com]

23-O-Acetyl Shengmanol Xyloside: Chemical Instability as a Bioactive Precursor

Topic: Mechanism of Action: 23-O-Acetyl Shengmanol Xyloside Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals

Executive Summary

23-O-Acetyl shengmanol xyloside (CAS: 62498-88-8) is a cycloartane triterpenoid glycoside isolated from Actaea (formerly Cimicifuga) species, including Actaea racemosa (Black Cohosh) and Cimicifuga dahurica. While often overshadowed by the more stable cimigenol derivatives, this compound represents a critical "parent" metabolite. Its mechanism of action (MOA) is distinctively dual-natured: it functions as a Gamma-Secretase Modulator (GSM) in its intact form, selectively lowering amyloid-beta (Aβ42) levels, while simultaneously acting as a labile prodrug that converts into cytotoxic cimigenol analogues under physiological stress or acidic conditions.

This guide dissects the compound’s pharmacology, focusing on its role in neuroprotection (Alzheimer’s pathology), metabolic regulation (AMPK activation), and oncology (apoptosis induction).

Chemical Identity & Physicochemical Properties

Understanding the MOA requires establishing the molecule's structural fragility. Unlike stable drug candidates, 23-O-acetyl shengmanol xyloside undergoes specific structural rearrangements that dictate its biological availability.

| Property | Detail |

| Chemical Class | 9,19-Cycloartane Triterpenoid Glycoside |

| Molecular Formula | C37H58O10 |

| Key Structural Feature | 23-Acetoxyl group; 24,25-Epoxide ring; 9,19-Cyclopropane ring |

| Stability Profile | High Lability: The epoxide ring is highly reactive. Under acidic conditions (pH < 5) or heat, it rearranges to form cimigenol xyloside derivatives. |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water. |

Mechanism of Action (MOA)

The biological activity of 23-O-acetyl shengmanol xyloside operates through three distinct signaling axes.

Axis 1: Selective Gamma-Secretase Modulation (Neuroprotection)

Research identifies shengmanol glycosides as potent Gamma-Secretase Modulators (GSMs). Unlike Gamma-Secretase Inhibitors (GSIs) that block all cleavage (causing Notch-related toxicity), GSMs shift the cleavage site of the Amyloid Precursor Protein (APP).

-

Target: Presenilin-1 (catalytic subunit of Gamma-Secretase complex).

-

Effect: Allosteric modulation shifts cleavage from the toxic Aβ42 isoform to the shorter, less fibrillogenic Aβ38 or Aβ37 isoforms.

-

Selectivity: Does not inhibit Notch processing, preserving cell differentiation pathways.

-

Potency: Shengmanol xyloside analogues demonstrate an IC50 ≈ 100 nM for Aβ42 reduction in APP-overexpressing cell lines.[1]

Axis 2: AMPK Activation (Metabolic Regulation)

Recent proteochemometric modeling and in vitro validation link Cimicifuga cycloartanes to the activation of AMP-activated protein kinase (AMPK) , the cellular energy sensor.

-

Mechanism: Increases the AMP/ATP ratio or directly binds to the AMPK

-subunit. -

Downstream Effects:

-

Inhibition of mTORC1 (reduced protein synthesis/proliferation).

-

Stimulation of GLUT4 translocation (glucose uptake).

-

Promotion of autophagy.

-

Axis 3: Prodrug Conversion & Cytotoxicity (Oncology)

The 23-O-acetyl group and the epoxide ring facilitate a conversion into cimigenol derivatives inside the acidic microenvironment of tumors (Warburg effect).

-

Conversion: Acid-catalyzed ring opening transforms 23-O-acetyl shengmanol xyloside into 25-O-acetylcimigenol xyloside .

-

Apoptosis Induction: The resulting cimigenol derivatives induce cell cycle arrest at G2/M and trigger apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation).

-

MDR Reversal: Cycloartane glycosides inhibit P-glycoprotein (ABCB1), reversing multidrug resistance in cancer cells.

Pathway Visualization

The following diagram illustrates the dual fate of the molecule: its direct action on neurons and its conversion-dependent action on cancer cells.

Figure 1: Dual mechanism showing direct neuroprotective modulation vs. conversion-dependent cytotoxicity.

Experimental Protocols for Validation

To rigorously validate the mechanism of action, the following protocols are recommended. These are designed to distinguish between the parent compound's activity and that of its metabolites.

Protocol A: Gamma-Secretase Modulation Assay

Validates the neuroprotective MOA without Notch toxicity.

-

Cell Line: CHO cells stably expressing human APP (751 isoform) and Presenilin-1.

-

Treatment: Incubate cells with 23-O-acetyl shengmanol xyloside (0.1 – 10 µM) for 24 hours.

-

Control: DAPT (pan-GSI) and DMSO (vehicle).

-

-

Quantification:

-

Collect supernatant.

-

Use Sandwich ELISA specific for Aβ42 (Capture: 21F12, Detection: 3D6) and Aβ40 .

-

-

Notch Counter-Screen:

-

Transfect cells with a NotchΔE-Luciferase reporter.

-

Measure luminescence. A true GSM will reduce Aβ42 but maintain Luciferase signal (Notch cleavage).

-

Protocol B: Acid-Hydrolysis Conversion Study

Validates the prodrug hypothesis.

-

Preparation: Dissolve 1 mg of compound in Methanol.

-

Reaction: Add 0.1% HCl or simulate gastric fluid (pH 1.2) at 37°C.

-

Monitoring:

-

Aliquot samples at T=0, 1h, 3h, 6h.

-

Analyze via HPLC-MS/MS (C18 column, Acetonitrile/Water gradient).

-

Target: Disappearance of the m/z 680 peak (parent) and appearance of m/z 620/662 peaks (cimigenol derivatives).

-

Data Summary: Comparative Bioactivity

| Target / Pathway | Activity Type | Effective Concentration (IC50/EC50) | Biological Outcome |

| Amyloid-Beta (Aβ42) | Inhibition (Modulation) | ~100 nM (Shengmanol core) | Reduced Alzheimer's plaque potential |

| Notch Signaling | No Effect | > 50 µM | Preserved cell differentiation (Safety) |

| MCF-7 (Breast Cancer) | Cytotoxicity | 5 - 15 µM | Apoptosis / G2-M Arrest |

| HepG2 (Liver Cancer) | Cytotoxicity | 10 - 20 µM | Mitochondrial stress response |

| AMPK | Activation | 10 - 30 µM | Improved glucose metabolism |

References

-

Discovery of Gamma-Secretase Modulators from Actaea racemosa

- Title: Discovery of a Novel Pharmacological and Structural Class of Gamma Secretase Modulators Derived

- Source: ACS Chemical Neuroscience (via NIH).

-

Link:[Link]

-

Chemical Stability and Conversion

- Title:Cimicifuga species identification by high performance liquid chromatography... and chemical interconversion processes.

- Source: Phytochemical Analysis / PMC.

-

Link:[Link]

-

AMPK Activation by Triterpenoids

- Title: Machine Learning-Based Analysis Reveals Triterpene Saponins...

- Source: MDPI (Biomolecules).

-

Link:[Link]

-

Anticancer Mechanisms of Cycloartanes

Sources

- 1. Discovery of a Novel Pharmacological and Structural Class of Gamma Secretase Modulators Derived from the Extract of Actaea racemosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources of 23-O-Acetyl shengmanol xyloside in Cimicifuga

The Phytochemical and Pharmacological Landscape of 23-O-Acetylshengmanol Xyloside in Cimicifuga Species

Executive Overview

The paradigm of botanical drug development has shifted from the use of crude extracts to the deployment of precision-characterized phytochemical matrices. Within the genus Cimicifuga (syn. Actaea), including the North American Cimicifuga racemosa (Black Cohosh) and Asian species such as C. simplex, the 9,19-cyclolanostane-type triterpene xylosides represent the principal pharmacological payload[1][2]. Among these diverse secondary metabolites, 23-O-acetylshengmanol xyloside has emerged not only as a critical bioactive mediator of metabolic regulation but also as an indispensable analytical marker for extraction process validation[3][4].

As a Senior Application Scientist, I approach the standardization of Cimicifuga extracts as a rigorous pharmacological validation process. This whitepaper details the mechanistic rationale, extraction causality, and analytical frameworks required to harness 23-O-acetylshengmanol xyloside in modern drug development.

Pharmacological Grounding: The AMPK Axis

Historically, the clinical efficacy of Cimicifuga racemosa in alleviating climacteric (menopausal) symptoms was erroneously attributed to direct estrogen receptor agonism. However, contemporary in vitro assays and machine learning-based profiling have redefined this mechanism[3].

Triterpene saponins, specifically 23-O-acetylshengmanol xyloside, act as potent activators of AMP-activated protein kinase (AMPK)[3]. By phosphorylating AMPK, these compounds induce a metabolic cascade that improves glucose uptake, enhances insulin sensitivity, and downregulates lipogenesis—exhibiting systemic metabolic efficacy comparable to the pharmaceutical standard, metformin[3]. This metabolic regulation provides a robust, non-hormonal rationale for the mitigation of menopausal weight gain, insulin resistance, and thermoregulatory dysfunction.

Figure 1: Proposed mechanistic pathway of AMPK activation by 23-O-acetylshengmanol xyloside.

Quantitative Data: Key Cimicifuga Triterpenes

To contextualize 23-O-acetylshengmanol xyloside within the broader phytochemical matrix of Cimicifuga, the following table summarizes the key structural and functional data of the primary triterpene glycosides[4][5][6].

| Compound Name | Chemical Class | Molecular Weight ( g/mol ) | Primary Botanical Source | Key Pharmacological/Analytical Role |

| 23-O-Acetylshengmanol xyloside | 9,19-cyclolanostane triterpene | 662.80 | C. racemosa, C. simplex | AMPK activator; Thermal stability marker |

| 23-epi-26-deoxyactein | Cycloartane glycoside | ~674.80 | C. racemosa | Major bioactive constituent; AMPK activator |

| Actein | Cycloartane glycoside | ~676.80 | C. racemosa | Quality control standard |

| Cimiracemoside A | Cyclolanostanol xyloside | ~634.80 | C. racemosa | Structural analog; Minor constituent |

Experimental Protocols: Extraction and Thermal Stability Profiling

The extraction of triterpene glycosides is highly sensitive to solvent polarity and thermal stress. 23-O-acetylshengmanol xyloside is uniquely utilized as a kinetic stability marker to track the degradation of the extract during processing[4]. The following protocol is designed as a self-validating system: if the marker deviates beyond a specific threshold during thermal stress, the batch is flagged for structural degradation.

Step-by-Step Methodology

Phase 1: Primary Extraction & Thermal Stress Simulation

-

Comminution: Pulverize dried rhizomes of Cimicifuga racemosa to a uniform 40-mesh particle size to maximize the solvent-to-matrix surface area.

-

Solvent Extraction: Suspend the biomass in 75% (v/v) aqueous ethanol. Causality Note: The 75% ethanol ratio provides the precise dielectric constant required to co-extract amphiphilic triterpene glycosides while precipitating highly polar polysaccharides and rejecting highly non-polar lipids[4].

-

Thermal Processing: Heat the suspension under reflux at 90–95°C. Causality Note: This elevated temperature simulates aggressive industrial decoction processes. By sampling at

hours and

Phase 2: Fractionation and Isolation 4. Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure, resuspend in water, and sequentially partition with hexanes (to remove waxes) followed by water-saturated n-butanol. The n-butanol fraction selectively concentrates the saponin payload. 5. Chromatographic Separation: Load the n-butanol fraction onto a macroporous resin (e.g., D101), eluting with a gradient of chloroform-methanol. 6. Preparative HPLC: Isolate 23-O-acetylshengmanol xyloside using a C18 reversed-phase column with an optimized acetonitrile/water gradient.

Figure 2: Step-by-step extraction and isolation workflow for 23-O-acetylshengmanol xyloside.

Analytical Validation (HPLC-PDA/MS/ELSD)

The structural complexity of Cimicifuga triterpenes presents a distinct chromatographic challenge. Because these compounds lack a strong UV chromophore, traditional UV-Vis detection is insufficient. Therefore, a multi-detector approach is mandatory.

-

Detection: Utilize Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) in parallel with Photodiode Array (PDA) detection to capture the full fingerprint of the extract[4].

-

Self-Validating Quality Control: Compare the peak area of 23-O-acetylshengmanol xyloside at

hours versus

Conclusion

The isolation and study of 23-O-acetylshengmanol xyloside highlight the sophisticated intersection of phytochemistry and modern metabolic pharmacology. By acting as a potent AMPK activator, it offers a credible, non-estrogenic pathway for the management of climacteric symptoms. Furthermore, its utility as a thermal stability marker ensures that the rigorous standards of botanical drug manufacturing are upheld, bridging the gap between traditional herbal medicine and precision pharmacognosy.

References

1.[5] black cohosh cimicifuga: Topics by Science.gov. Science.gov. 2.[1] One new and six known triterpene xylosides from Cimicifuga racemosa: FT-IR, Raman and NMR studies and DFT calculations. ResearchGate. 3.[3] Machine Learning-Based Analysis Reveals Triterpene Saponins and Their Aglycones in Cimicifuga racemosa as Critical Mediators of AMPK Activation. MDPI. 4.[2] oleanane-type triterpene oligoglycosides: Topics by Science.gov. Science.gov. 5.[4] Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products. PMC (National Institutes of Health). 6.[6] Actaea racemosa. PlantaeDB.

Sources

- 1. researchgate.net [researchgate.net]

- 2. oleanane-type triterpene oligoglycosides: Topics by Science.gov [science.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. black cohosh cimicifuga: Topics by Science.gov [science.gov]

- 6. plantaedb.com [plantaedb.com]

23-O-Acetyl shengmanol xyloside CAS number and identifiers

[1][2]

Executive Summary & Identification

23-O-Acetyl shengmanol xyloside is a bioactive triterpene glycoside of the 9,19-cyclolanostane class, predominantly isolated from the rhizomes of Cimicifuga (Ranunculaceae) species, including Actaea racemosa (Black Cohosh) and Cimicifuga simplex.[1][2][3][4] It is characterized by a unique cyclopropane ring system within the steroidal backbone and exhibits significant anti-inflammatory properties through the modulation of vascular adhesion molecules and PPAR-

Chemical Identifiers

| Identifier Type | Value |

| Common Name | 23-O-Acetyl shengmanol xyloside |

| Systematic Name | 23-O-Acetylshengmanol 3-O- |

| CAS Registry Number | 62498-88-8 |

| Molecular Formula | |

| Molecular Weight | 662.85 g/mol |

| PubChem CID | 56962372 |

| ChEBI ID | CHEBI:70244 |

| IUPAC Name | (3$\beta |

Chemical Structure & Properties

The compound belongs to the cycloartane (9,19-cyclolanostane) group of triterpenoids.[1][4][5] Its structural complexity arises from the fused ring system and specific stereochemical assignments on the side chain.[1]

Structural Features[1][2][3][5][7][8][9][10]

-

Aglycone: Shengmanol (characterized by a 9,19-cyclopropane ring, a ketone at C-16, and a hydroxyl at C-15).[1]

-

Glycosylation: A

-D-xylopyranosyl moiety attached at the C-3 position.[1] -

Acylation: An acetyl group esterified at the C-23 position of the side chain.[1][3]

-

Side Chain: Contains a 24,25-epoxide ring, contributing to its reactivity and biological interaction profile.[1]

Physicochemical Profile[1][3][5][7][8][9][10][11][12]

-

Physical State: White amorphous powder.[1]

-

Solubility: Soluble in methanol, ethanol, DMSO, and pyridine.[1] Poorly soluble in water and non-polar solvents (hexane).[1]

-

Stability: Sensitive to strong acids (risk of cyclopropane ring opening) and basic conditions (risk of deacetylation or epoxide hydrolysis).[1]

Isolation & Purification Protocol

The following protocol synthesizes established methodologies for isolating cycloartane glycosides from Cimicifuga rhizomes. This workflow prioritizes the preservation of the labile acetyl and epoxide groups.[1]

Step-by-Step Methodology

-

Extraction:

-

Partitioning (Liquid-Liquid Extraction):

-

Chromatographic Fractionation:

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Column: C18 Reverse-Phase (ODS), 5

m, 250 x 10 mm (Semi-preparative).[1] -

Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).[1]

-

Isocratic Mode: ~45% ACN usually yields good separation for shengmanol derivatives.[1]

-

Detection: UV at 210 nm (terminal absorption) or ELSD (Evaporative Light Scattering Detector).[1]

-

Visualization: Isolation Workflow

Caption: Optimized isolation workflow for 23-O-Acetyl shengmanol xyloside from plant matrix.

Analytical Characterization (Validation)

To validate the identity of the isolated compound, the following spectral signals must be observed.

Nuclear Magnetic Resonance (NMR)[1][3]

-

H-NMR (Pyridine-

-

Cyclopropane Methylene: Characteristic AX system signals at

0.1–0.6 ppm (H-19).[1] This confirms the 9,19-cycloartane skeleton.[1] -

Acetyl Group: Singlet at

~2.0–2.1 ppm.[1] -

Anomeric Proton: Doublet at

~4.8–5.0 ppm ( -

Side Chain: Signals corresponding to the epoxide protons at C-24/C-25.[1]

-

- C-NMR:

Biological Mechanism of Action

23-O-Acetyl shengmanol xyloside is a potent anti-inflammatory agent.[1] Its primary mechanism involves the suppression of vascular cell adhesion molecules, which are critical in the early stages of inflammation (e.g., atherosclerosis).[1]

Signaling Pathway[1][3][5]

-

Stimulus: TNF-

activates endothelial cells.[1] -

Target Modulation: The compound upregulates PPAR-

(Peroxisome Proliferator-Activated Receptor gamma).[1][6] -

Kinase Regulation: It modulates the phosphorylation of ERK1/2 , PI3K , and PKC .[1]

-

Outcome: Downregulation of VCAM-1 (Vascular Cell Adhesion Molecule-1) expression, thereby reducing monocyte adhesion to endothelial cells.[1]

Visualization: Anti-Inflammatory Pathway

Caption: Mechanism of VCAM-1 suppression via PPAR-gamma upregulation and kinase modulation.[1][6]

References

-

Kusano, A., Shibano, M., & Kusano, G. (1999).[1][3] Studies on the Constituents of Cimicifuga Species. XXVII. Malonyl Cyclolanostanol Glycosides from the Underground Parts of Cimicifuga simplex WORMSK. Chemical and Pharmaceutical Bulletin, 47(8), 1175–1179.[1][2][3] Link

-

Ali, Z., et al. (2007).[1] 9,19-Cyclolanostane derivatives from the roots of Actaea pachypoda.[1][5][7] Journal of Natural Products, 70(1), 107-110.[1][5] Link

-

PubChem. (2025).[1] 23-O-Acetylshengmanol 3-O-beta-D-xylopyranoside (CID 56962372).[1] National Library of Medicine.[1] Link[1]

-

Lee, S., et al. (2011).[1] Isoimperatorin, cimiside E and 23-O-acetylshengmanol-3-xyloside from Cimicifugae Rhizome inhibit TNF-alpha-induced VCAM-1 expression in human endothelial cells.[1][6] Journal of Ethnopharmacology, 133(2), 336-344.[1] Link[1]

Sources

- 1. 23-O-ACETYLSHENGMANOL-3-O-beta-D-XYLOPYRANOSIDE | C37H58O10 | CID 56962372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on the Constituents of Cimicifuga Species. XXVII. Malonyl Cyclolanostanol Glycosides from the Underground Parts of Cimicifuga simplex WORMSK. | CiNii Research [cir.nii.ac.jp]

- 3. scispace.com [scispace.com]

- 4. 23-O-Acetylshengmanol 3-O-beta-D-xyloside | 62498-88-8 | AbMole [abmole.cn]

- 5. 23-O-ACETYL SHENGMANOL XYLOSIDE | 62498-88-8 [chemicalbook.com]

- 6. 23-O-Acetylshengmanol 3-O-beta-D-xyloside | CAS:62498-88-8 | Manufacturer ChemFaces [chemfaces.com]

- 7. medchemexpress.com [medchemexpress.com]

Phytochemical and Pharmacological Profiling of Cycloartane Triterpenoids from Cimicifuga (Actaea) Species

[1]

Executive Introduction: The 9,19-Cyclo Linkage

The genus Cimicifuga (taxonomically reclassified under Actaea, though Cimicifuga remains the standard chemical descriptor) represents a unique chemotaxonomic reservoir of 9,19-cycloartane triterpenoids. Unlike the cucurbitane or dammarane skeletons common in other medicinal plants, Cimicifuga triterpenoids are defined by a rigid 9,19-cyclopropane ring included within the tetracyclic steroidal backbone.

This structural feature is not merely a chemical curiosity; it confers specific rigid stereochemistry that dictates ligand-binding affinity for targets involved in osteoclast differentiation, cancerous cell cycle regulation, and potentially non-estrogenic modulation of menopausal symptoms. This guide details the isolation, structural characterization, and mechanistic pharmacology of these complex molecules.

Structural Diversity & Biosynthetic Logic

The cycloartane skeleton is the key intermediate in phytosterol biosynthesis. While most plants metabolize cycloartenol directly into sterols (e.g., sitosterol), Cimicifuga species divert this pathway to accumulate highly oxygenated, often glycosylated, cycloartane derivatives.

Biosynthetic Pathway Visualization

The following diagram illustrates the divergence of Cimicifuga cycloartanes from the primary sterol pathway.

Caption: Biosynthetic divergence of 9,19-cycloartane triterpenoids from the primary sterol pathway in Cimicifuga spp.

Structural Classification Table

The complexity of these compounds arises from the oxidation pattern on the side chain (C-20 to C-27).

| Structural Type | Key Feature | Representative Compounds | Primary Source |

| Cimigenol Type | Cyclic ether linkage between C-16 and C-23. | Cimigenol, Cimicifugoside | C. racemosa, C. foetida |

| Shengmanol Type | C-16/C-23 cyclic ether absent; often C-23/C-24 hydroxylated. | Shengmanol, Acetylshengmanol | C. dahurica, C. heracleifolia |

| Actein Type | Highly oxygenated, often with a xyloside at C-3. | Actein, 27-Deoxyactein | C. racemosa (Standardization marker) |

| 9,10-Seco Type | Cleavage of the C-9/C-10 bond (rare). | Cimicifugamides | C. foetida |

Technical Workflow: Extraction & Isolation

Expert Insight: The primary challenge in isolating these triterpenoids is separating them from the abundant phenolic acids (e.g., ferulic acid) and structurally similar saponins. A self-validating protocol must use polarity-guided fractionation.

Step-by-Step Protocol

Step 1: Extraction

-

Material: Dried rhizomes of Cimicifuga foetida or C. racemosa.

-

Solvent: 90% Methanol (MeOH).[1]

-

Rationale: High percentage alcohol is required to solubilize the triterpene glycosides while minimizing the extraction of water-soluble polysaccharides.

-

Procedure: Reflux extraction (3x, 2 hours each). Evaporate solvent in vacuo to obtain crude extract.

Step 2: Liquid-Liquid Partitioning (The Clean-up)

-

Suspend crude extract in H₂O.

-

Partition 1: Petroleum Ether. Discard. (Removes fats/chlorophyll).

-

Partition 2: Ethyl Acetate (EtOAc). Keep. (Contains aglycones and mono-glycosides).

-

Partition 3: n-Butanol (n-BuOH). Keep. (Contains bis-desmosides and polar glycosides).

Step 3: Enrichment via Macroporous Resin (D101)

-

Load: Dissolve the n-BuOH fraction in water and load onto a D101 or HP-20 macroporous resin column.

-

Elution Gradient:

-

H₂O (Removes sugars/salts).

-

30% EtOH (Removes phenolics).

-

70-90% EtOH (Elutes target Cycloartanes).

-

-

Validation: Check fractions via TLC (Spray reagent: 10% H₂SO₄ in EtOH, heat to 105°C. Cycloartanes appear as purple/red spots).

Step 4: High-Resolution Isolation (RP-HPLC)

-

Column: C18 Semi-preparative (5 µm, 10 x 250 mm).

-

Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

-

Gradient: 35% ACN

65% ACN over 40 mins. -

Detection: ELSD (Evaporative Light Scattering Detector) is preferred over UV, as cycloartanes have weak UV absorption (end absorption only).

Structural Elucidation: The NMR "Fingerprint"

Identification of the 9,19-cycloartane skeleton relies on specific Nuclear Magnetic Resonance (NMR) signals.

Diagnostic Signals

-

The Cyclopropane Ring (H-19): This is the definitive "fingerprint."

-

Signal: Two doublets (AX system) in the ultra-high field region.

-

Shift:

0.20 – 0.60 ppm. -

Coupling:

Hz. -

Note: If these signals are absent, the ring has opened (9,10-seco), or the compound is not a cycloartane.

-

-

The Side Chain (C-23/C-24):

-

Stereochemistry at C-23 and C-24 is complex (R/S epimers).

-

Differentiation: Requires NOESY correlations or comparison of

C shifts. For example, in cimigenol derivatives, the C-23 signal shifts significantly depending on the orientation of the hydroxyl group relative to the ether bridge.

-

Pharmacological Mechanisms

Recent research has shifted focus from the "estrogenic" hypothesis (which has largely been debunked for Cimicifuga) to cytotoxic and anti-inflammatory mechanisms.

Anticancer Activity (Apoptosis & Cell Cycle Arrest)

Cycloartanes from C. foetida (e.g., Actein, 25-O-acetylcimigenol) exhibit cytotoxicity against HepG2 (liver), MCF-7 (breast), and A549 (lung) cancer lines.

Mechanism of Action:

-

Mitochondrial Disruption: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).

-

Caspase Activation: Cleavage of Caspase-9 and Caspase-3.

-

Cell Cycle Arrest: Accumulation of cells in the G2/M phase.

Pathway Visualization: Apoptosis Induction

Caption: Proposed mechanism of mitochondrial apoptosis induction by Cimicifuga cycloartanes.

Quantitative Bioactivity Data

The following table summarizes cytotoxic potency (IC

| Compound | Cell Line | IC | Reference |

| Actein | HepG2 (Liver) | 18.4 | [1] |

| 25-O-acetylcimigenol | MCF-7 (Breast) | 9.1 | [2] |

| Cimicifoetiside A | A549 (Lung) | 12.6 | [3] |

| Cimimanol A | 3T3-L1 (Adipocyte) | 10.0* | [4] |

*Note for Cimimanol A: Activity represents lipid-lowering effect, not cytotoxicity.

References

-

Yang, S. U., et al. (2016). Photochemistry and pharmacology of 9,19-cyclolanostane glycosides isolated from genus Cimicifuga.[2] Chinese Herbal Medicines.

-

Lu, L., Chen, J. C., & Li, Y. (2012). Studies on the constituents of Cimicifuga foetida collected in Guizhou province and their cytotoxic activities.[3] Chemical and Pharmaceutical Bulletin.

-

Chen, J. Y., et al. (2014). Cycloartane triterpenoids and their glycosides from the rhizomes of Cimicifuga foetida.[4] Journal of Natural Products.

-

Chiu, M. H., et al. (2020). Cycloartane triterpene glycosides from rhizomes of Cimicifuga foetida L. with lipid-lowering activity on 3T3-L1 adipocytes.[5] Fitoterapia.

-

Niu, Y., et al. (2019). Cytotoxic Cycloartane Triterpenoid Saponins from the Rhizomes of Cimicifuga foetida.[1] Molecules.

Sources

- 1. Cytotoxic Cycloartane Triterpenoid Saponins from the Rhizomes of Cimicifuga foetida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photochemistry and pharmacology of 9, 19-cyclolanostane glycosides isolated from genus Cimicifuga - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cycloartane triterpenoids and their glycosides from the rhizomes of Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloartane triterpene glycosides from rhizomes of Cimicifuga foetida L. with lipid-lowering activity on 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 23-O-Acetyl Shengmanol Xyloside: A Technical Whitepaper

[1]

Executive Summary

23-O-Acetyl shengmanol xyloside (23-O-ASX) is a bioactive 9,19-cyclolanostane triterpene glycoside isolated from Cimicifuga species (e.g., Cimicifuga racemosa, Cimicifuga foetida).[1][2][3] Unlike generic triterpenoids, 23-O-ASX exhibits a distinct pharmacological profile characterized by potent anti-inflammatory activity within the vascular endothelium .[1]

Its primary therapeutic value lies in the inhibition of TNF-α-induced VCAM-1 expression via the upregulation of PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma).[1] This mechanism suggests significant potential in treating atherosclerosis, vascular inflammation, and potentially mitigating cardiovascular risks associated with menopausal transition, distinct from the estrogenic pathways often attributed to Black Cohosh extracts.

Chemical Identity & Structural Biology[1]

Chemical Structure & Classification

23-O-ASX belongs to the cycloartane triterpenoid family.[1] Its structure features a rigid tetracyclic scaffold with a cyclopropane ring (9,19-cyclo), characteristic of Cimicifuga triterpenes.

-

IUPAC Name: 23-O-acetylshengmanol-3-O-β-D-xylopyranoside[1][4]

-

Key Structural Features:

-

Aglycone: Shengmanol (features a ketonic function and specific stereochemistry at C-23/C-24).[1]

-

Glycone: Xylose moiety attached at C-3 via a β-glycosidic bond.[1]

-

Acetylation: Acetyl group at the C-23 position, which is critical for lipophilicity and membrane permeability compared to non-acetylated analogs.

-

Structure-Activity Relationship (SAR)

The C-23 acetylation is a pharmacophore determinant.[1] Comparative studies with non-acetylated shengmanol glycosides indicate that the acetyl group enhances cellular uptake and interaction with intracellular signaling kinases (PKC/PI3K). The xylose sugar moiety modulates solubility, allowing the compound to remain bioavailable in aqueous physiological environments while retaining affinity for lipid-rich membrane domains.

Pharmacological Mechanisms: The PPAR-γ/VCAM-1 Axis[1]

The therapeutic core of 23-O-ASX is its ability to modulate endothelial activation.[1] Atherosclerosis begins with the adhesion of monocytes to the endothelium, a process driven by VCAM-1.

Mechanism of Action[6][7]

-

PPAR-γ Upregulation: 23-O-ASX acts as a modulator that significantly upregulates PPAR-γ expression.[1] PPAR-γ is a nuclear receptor that, when activated, transrepresses inflammatory transcription factors.[1]

-

Signaling Kinase Modulation: The compound influences the phosphorylation status of ERK1/2 , PI3K , and PKC . These kinases are upstream regulators of the inflammatory response.

-

Inhibition of NF-κB/VCAM-1: By upregulating PPAR-γ and modulating upstream kinases, 23-O-ASX prevents the TNF-α-induced translocation of NF-κB or its transcriptional activity, leading to a downregulation of VCAM-1 surface expression.[1]

-

Functional Outcome: Reduced monocyte adhesion to endothelial cells, halting the initiation of plaque formation.

Signaling Pathway Visualization[1]

Figure 1: Mechanistic pathway of 23-O-ASX attenuating vascular inflammation via PPAR-γ upregulation.[1][7]

Therapeutic Applications

Vascular Inflammation & Atherosclerosis

The specific inhibition of VCAM-1 without broad immunosuppression positions 23-O-ASX as a precision anti-inflammatory agent.[1]

-

Indication: Early-stage atherosclerosis and endothelial dysfunction.[1]

-

Advantage: Unlike direct COX inhibitors, the PPAR-γ mechanism offers metabolic benefits (lipid metabolism regulation) alongside anti-inflammatory effects.[1]

Menopause-Associated Cardiovascular Risk

Given its derivation from Cimicifuga racemosa (Black Cohosh), widely used for menopausal symptoms, 23-O-ASX represents the bioactive constituent responsible for cardiovascular protection in this demographic.[1] It provides a non-hormonal (non-estrogenic) pathway to protect the vasculature, addressing the "healthy user" gap in menopausal supplement science.

Experimental Protocols

Isolation Workflow (Self-Validating)

To ensure reproducibility, the isolation of 23-O-ASX requires a polarity-guided fractionation.[1]

Protocol:

-

Extraction: Macerate dried Cimicifuga rhizomes (1 kg) in MeOH (5L) for 48h. Evaporate to dryness.

-

Partition: Suspend residue in water. Partition sequentially with n-Hexane (remove lipids) -> EtOAc (remove aglycones) -> n-BuOH (Target Fraction).[1]

-

Chromatography (Isolation):

Figure 2: Polarity-guided isolation workflow for recovering high-purity triterpene glycosides.

Bioassay: VCAM-1 Inhibition Screen

Objective: Validate biological activity of isolated 23-O-ASX.[1] Cell Line: EA.hy926 (Human endothelial hybridoma).[7]

Step-by-Step Protocol:

-

Seeding: Plate EA.hy926 cells (5 × 10^4 cells/well) in 96-well plates. Incubate 24h.

-

Pre-treatment: Treat cells with 23-O-ASX (1, 3, 10, 30 µM) for 2 hours.

-

Control: DMSO vehicle (0.1%).

-

Positive Control: Dexamethasone.

-

-

Induction: Add TNF-α (10 ng/mL) and incubate for 18 hours.

-

Quantification (ELISA):

-

Validation Criteria: TNF-α alone must increase VCAM-1 OD by >3-fold. 23-O-ASX must show dose-dependent reduction (IC50 ~10-20 µM).[1]

Challenges & Future Directions

-

Bioavailability: Triterpene glycosides often suffer from poor oral bioavailability due to the bulky sugar moiety. Formulation strategies (e.g., phytosomes or nano-encapsulation) are required for clinical translation.[1]

-

Standardization: Commercial Black Cohosh extracts vary wildly in 23-O-ASX content.[1] Drug development must move from crude extracts to standardized fractions enriched with this specific xyloside to guarantee vascular efficacy.

References

-

Anti-inflammatory Mechanism in Endothelial Cells Title: Isoimperatorin, cimiside E and 23-O-acetylshengmanol-3-xyloside from Cimicifugae Rhizome inhibit TNF-α-induced VCAM-1 expression in human endothelial cells: Involvement of PPAR-γ upregulation and PI3K, ERK1/2, and PKC signal pathways.[1][7] Source: Journal of Ethnopharmacology, 2011.[7] URL:[Link]

-

Chemical Identification & Source Title: 23-O-acetylshengmanol 3-O-beta-D-xylopyranoside (Compound Summary) Source: PubChem URL:[1][5][Link][1]

-

Cytotoxicity & Related Triterpenoids Title: Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells. Source: Phytochemistry, 2002. URL:[Link]

Sources

- 1. 23-O-ACETYLSHENGMANOL-3-O-beta-D-XYLOPYRANOSIDE | C37H58O10 | CID 56962372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 23-O-ACETYL SHENGMANOL XYLOSIDE | 62498-88-8 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 23-O-acetylshengmanol 3-O-beta-D-xylopyranoside (CHEBI:70244) [ebi.ac.uk]

- 5. 23-O-acetylshengmanol xyloside | C37H58O10 | CID 399180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 25-O-Acetylcimigenol xyloside | CymitQuimica [cymitquimica.com]

- 7. 23-O-Acetylshengmanol 3-O-beta-D-xyloside | CAS:62498-88-8 | Manufacturer ChemFaces [chemfaces.com]

Methodological & Application

Application Note: Solubility & Handling of 23-O-Acetyl Shengmanol Xyloside in DMSO

Executive Summary

23-O-Acetyl shengmanol xyloside (CAS: 62498-88-8) is a bioactive triterpene glycoside of the 9,19-cyclolanostane class, predominantly isolated from Cimicifuga (Actaea) species.[1][2][3] It exhibits significant anti-inflammatory and potential anti-cancer properties, often modulating pathways such as NF-κB and PPAR-γ.[1][2]

This guide addresses the critical challenge of solubilizing this lipophilic glycoside. While soluble in organic solvents, its acetyl moiety presents a stability risk in the presence of moisture, and its amphiphilic nature requires careful handling during aqueous dilution to prevent precipitation or micellar aggregation.

Physicochemical Profile

Understanding the molecule's physical constraints is the first step to a successful protocol.

| Property | Data | Relevance to Solubility |

| Molecular Formula | C₃₇H₅₈O₁₀ | High carbon count indicates lipophilicity.[1][2] |

| Molecular Weight | 662.85 g/mol | Large molecule; diffusion rates will be slower than small salts. |

| Structure Class | 9,19-Cyclolanostane Glycoside | Rigid tetracyclic core limits water solubility; sugar moiety adds slight polarity.[1][2] |

| Key Functional Group | C-23 Acetyl Ester | Critical: Susceptible to hydrolysis in basic or high-moisture environments.[1][2] |

| Solubility (DMSO) | ~10–20 mg/mL (15–30 mM) | Highly soluble in aprotic polar solvents.[2] |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble; requires carrier or surfactant for aqueous use.[2] |

Protocol: Preparation of Stock Solutions

Reagent Requirements[3]

-

Compound: 23-O-Acetyl shengmanol xyloside (Purity ≥98%).[1][2][3]

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water <50 ppm).[2]

Standard Stock Preparation (10 mM)

This protocol targets a 10 mM stock, which is the industry standard for high-throughput screening and cell-based assays.[1][2]

-

Calculate Mass:

-

Target Concentration: 10 mM (10 mmol/L).

-

Volume: 1 mL.

-

Required Mass:

.[2]

-

-

Weighing: Weigh ~6.6–6.7 mg of powder into a sterile, amber glass vial (or high-quality polypropylene microtube).

-

Note: Record the exact mass (e.g., 6.82 mg) to adjust the solvent volume for precision.[2]

-

-

Solvent Addition: Add anhydrous DMSO to achieve exactly 10 mM.

-

Dissolution:

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be crystal clear. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes.

-

Warning: Do not heat above 37°C to avoid thermal degradation of the glycosidic bond.

-

Stability & Storage[3][4][5]

-

Aliquoting: Immediately divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Temperature: Store at -80°C (Shelf life: 6 months) or -20°C (Shelf life: 1 month).

-

Container: Use tubes with O-ring seals to prevent DMSO evaporation or moisture ingress.[1][2]

Biological Application Notes

Aqueous Dilution Strategy ("The Crash-Out" Risk)

Like many triterpenes, this compound is prone to precipitation when the organic solvent concentration drops below 1% in aqueous buffer.[2]

The "Intermediate Step" Protocol: Do not pipet 1 µL of 10 mM stock directly into 1 mL of culture media. The local concentration spike causes immediate precipitation.

-

Prepare 100x Working Solution: Dilute the 10 mM stock to 100 µM using culture media (or PBS) containing 10% DMSO.

-

Final Dilution: Dilute this intermediate 1:100 into the final well/dish.

-

Final Compound Concentration: 1 µM.

-

Final DMSO Concentration: 0.1% (Safe for most cells).[2]

-

In Vivo Formulation Proxies

For animal studies where DMSO is toxic at high volumes, use the following solubility enhancement systems (based on similar cyclolanostane profiles):

-

Option A: 10% DMSO + 40% PEG400 + 50% Saline.[2]

-

Option B: 0.5% CMC-Na (Carboxymethyl cellulose) suspension (requires sonication to form a stable suspension).[1][2]

Visualizations

Workflow: Solubilization & Storage Logic

This diagram illustrates the decision tree for preparing and storing the compound to maximize stability.

Figure 1: Decision tree for the solubilization and long-term storage of labile triterpene glycosides.

Serial Dilution for Bioassays

This diagram demonstrates the "Intermediate Step" method to prevent precipitation.

Figure 2: Two-step dilution strategy to minimize precipitation risks in aqueous buffers.

References

-

PubChem. (2025).[2] 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside (CID 56962372).[1][2] National Library of Medicine. Available at: [Link][1][2]

-

Ali, Z., et al. (2007).[2][4] "9,19-Cyclolanostane derivatives from the roots of Actaea pachypoda."[1][2][4] Journal of Natural Products, 70(1), 107-110.[1][2][4] (Cited for isolation and structure confirmation).

Sources

- 1. 23-O-ACETYLSHENGMANOL-3-O-beta-D-XYLOPYRANOSIDE | C37H58O10 | CID 56962372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 23-Acetylshengmanol 3-O-β-D-xylopyranoside (Acetylshengmanol xyloside) | 三萜 | CAS 62498-88-8 | 美国InvivoChem [invivochem.cn]

- 3. 23-O-Acetylshengmanol 3-O-beta-D-xyloside | 62498-88-8 | AbMole [abmole.cn]

- 4. 23-O-ACETYL SHENGMANOL XYLOSIDE | 62498-88-8 [chemicalbook.com]

Application Note: Precision Extraction and Isolation of 23-O-Acetyl Shengmanol Xyloside from Actaea racemosa

[1]

Part 1: Introduction & Scientific Rationale[1][2]

The Target: A High-Value Minor Constituent

While Actaea racemosa is standardized primarily on triterpene glycosides like actein and 23-epi-26-deoxyactein, 23-O-acetyl shengmanol xyloside represents a specific, high-value target for neuropharmacological research.[1] Unlike the major congeners, this specific glycoside has demonstrated significant positive allosteric modulation of GABA(A) receptors (enhancing

The Challenge: Lability and Detection

Isolating this molecule presents two distinct chemical engineering challenges:

-

Acetyl Group Lability: The acetyl group at the C-23 position is susceptible to hydrolysis under basic conditions or prolonged heating in aqueous media. Standard saponification protocols used for other triterpenes will destroy this target.

-

Chromophore Absence: Like most cycloartane triterpenes, this molecule lacks a conjugated

-system, rendering standard UV detection (254 nm) useless.[1] It possesses only weak end-absorption at 203–210 nm, which is often obscured by solvent cutoffs.[1] Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory for successful fractionation.

Part 2: Chemical Context & Properties[4][5][6]

| Property | Specification | Critical Note |

| IUPAC Name | 23-O-acetylshengmanol-3-O-β-D-xylopyranoside | Often co-elutes with Cimiracemoside derivatives.[1] |

| Formula | MW: 662.85 g/mol | |

| Class | Cycloartane Triterpene Glycoside | 9,19-cyclolanostane skeleton.[1] |

| Solubility | Soluble in MeOH, EtOH, EtOAc. | Poorly soluble in Hexane and Water. |

| Stability | pH sensitive (Ester bond). | Avoid pH > 8.0 and temperatures > 60°C. |

| Detection | ELSD / MS / UV (205 nm - weak) | ELSD is required for mass-balance tracking.[1] |

Part 3: Experimental Workflow (Visualized)

The following directed acyclic graph (DAG) illustrates the critical decision points in the fractionation process to maximize the recovery of the acetylated target.

Caption: Optimized workflow prioritizing the preservation of the acetyl moiety via neutral partitioning and low-temperature evaporation.

Part 4: Detailed Extraction & Isolation Protocol

Phase 1: Extraction and Enrichment

Rationale: We utilize a "polarity bracketing" strategy. Hexane removes non-polar interferences, while Ethyl Acetate (EtOAc) specifically targets the intermediate polarity of the triterpene glycosides, leaving highly polar sugars in the water phase.

-

Preparation: Pulverize dried Actaea racemosa rhizomes to a fine powder (40 mesh).

-

Primary Extraction:

-

Extract 100 g of powder with 1.0 L of 70% Ethanol (v/v) .

-

Method: Ultrasonication (30 mins at < 40°C) or Maceration (24 hours at Room Temp). Do not reflux to prevent thermal degradation of the acetyl group.

-

Filter and evaporate ethanol under reduced pressure (Rotavap) at 40°C until a viscous aqueous slurry remains (approx. 100 mL).

-

-

De-fatting (Critical for Column Life):

-

Transfer the slurry to a separatory funnel.

-

Partition with n-Hexane (3 x 100 mL).

-

Discard the upper Hexane layer (contains fats, waxes, chlorophyll).

-

-

Target Enrichment:

-

Extract the remaining aqueous phase with Ethyl Acetate (EtOAc) (3 x 100 mL).

-

Note: Unlike many saponins that require n-Butanol, cycloartane xylosides partition well into EtOAc, providing a cleaner initial fraction than BuOH.[1]

-

Combine EtOAc layers, dry over anhydrous

, and evaporate to dryness. This is the Crude Triterpene Fraction .

-

Phase 2: Purification (Prep-HPLC)

Rationale: Due to the structural similarity of cycloartane glycosides (differing only by hydroxylation or acetylation patterns), open column chromatography (silica) often yields overlapping bands. Reverse-phase Prep-HPLC is required for baseline separation.[1]

System Setup:

-

Stationary Phase: C18 (ODS) Preparative Column (e.g., 5

m, 20 x 250 mm). -

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7, stabilizes the ester).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Flow Rate: 10–15 mL/min (dependent on column diameter).

-

Detection: ELSD (Tube Temp: 45°C, Gain: 8) or MS (TIC).

Gradient Protocol:

| Time (min) | % Mobile Phase B (MeCN) | Event |

|---|---|---|

| 0.0 | 35% | Injection |

| 5.0 | 35% | Isocratic Hold (Elute polar impurities) |

| 25.0 | 65% | Linear Gradient (Target Region) |

| 30.0 | 95% | Column Wash |

| 35.0 | 35% | Re-equilibration |[1]

Fraction Collection Logic:

Part 5: Analytical Validation (Self-Validating System)

To confirm the identity and purity of the isolated compound, use the following analytical method. The presence of the acetyl group is the key differentiator.

Analytical HPLC-ELSD/MS Conditions:

-

Column: C18 Analytical (4.6 x 150 mm, 3

m). -

Gradient: 40%

80% MeCN over 20 mins. -

MS Ionization: ESI (+) Mode.

-

Diagnostic Signals:

Part 6: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acetyl group | Ensure extraction temp < 40°C. Check pH of water used (must be neutral/slightly acidic).[1] |

| No Peaks on UV | Compound lacks chromophore | Switch to ELSD or CAD. If using UV, monitor 205 nm but expect baseline drift. |

| Co-elution | Similar polarity to Actein | Flatten the HPLC gradient slope (e.g., 0.5% B/min) around 45-50% MeCN.[1] |

| Emulsions | High saponin content | Add small amount of MeOH (5%) to the aqueous phase during partitioning to break surface tension. |

References

-

Bioactivity & Isolation: Strommer, B., et al. (2014). "Bioactivity-guided isolation of GABA(A) receptor modulating constituents from the rhizomes of Actaea racemosa." Journal of Natural Products.

-

Chemical Profiling: Jiang, B., et al. (2006). "Extraction Methods Play a Critical Role in Chemical Profile and Biological Activities of Black Cohosh."[3] Natural Product Communications.

-

Analytical Method (ELSD): Bullock, S. (Agilent Technologies). "Accurate Analysis of Triterpene Glycosides in Black Cohosh by HPLC with ELSD." Agilent Application Notes.

-

Structure & Stability: Nuntanakorn, P., et al. (2007). "Stability Evaluation of Selected Polyphenols and Triterpene Glycosides in Black Cohosh." Phytochemical Analysis.

-

Compound Data: PubChem. "23-O-Acetylshengmanol 3-O-beta-D-xylopyranoside."[1] National Library of Medicine.

Sources

Application Note: In Vitro Cytotoxicity Assays Using 23-O-Acetyl Shengmanol Xyloside

Executive Summary & Pharmacological Context

23-O-Acetyl shengmanol xyloside (CAS: 62498-88-8) is a highly bioactive 9,19-cyclolanostane-type triterpene glycoside primarily isolated from the rhizomes and roots of Cimicifuga species (e.g., Cimicifuga racemosa, Cimicifuga foetida) and Actaea pachypoda[1]. In recent oncological screening, cycloartane triterpenoids have demonstrated potent in vitro cytotoxicity against a broad spectrum of human tumor cell lines, often exhibiting IC₅₀ values in the low micromolar range (2.6–5.4 μM)[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol steps. The lipophilic nature of the cyclolanostane scaffold, combined with the hydrophilic xylopyranoside moiety, creates unique solubility and cellular uptake dynamics. This document provides a self-validating, mechanistically grounded framework for evaluating the cytotoxicity and apoptotic induction of 23-O-Acetyl shengmanol xyloside.

Mechanistic Rationale & Pathway Dynamics

Understanding the causality behind a compound's cytotoxicity is critical for assay selection. 23-O-Acetyl shengmanol xyloside and its structural analogs do not merely act as non-specific necrotic agents; they actively modulate intracellular signaling. Research indicates that these cycloartanes induce cell cycle arrest, trigger apoptosis, and can even reverse multidrug resistance (MDR) by interacting with ABC transporters[3].

Because the primary mode of cell death is apoptotic rather than necrotic[3], assays must be selected to capture early-stage phosphatidylserine (PS) externalization (Annexin V) alongside mitochondrial metabolic decline (CCK-8).

Fig 1: Mechanistic pathways of 23-O-Acetyl shengmanol xyloside leading to cytotoxicity.

Quantitative Data Summary: Expected Cytotoxicity Profiles

To establish a reliable baseline for your experiments, the following table synthesizes the expected IC₅₀ ranges for 23-O-Acetyl shengmanol xyloside and closely related cycloartane glycosides across standard human cancer cell lines[2].

| Cell Line | Tissue Origin | Expected IC₅₀ Range (μM) | Recommended Assay |

| HL-60 | Human Promyelocytic Leukemia | 2.61 – 3.32 | CCK-8 (Suspension) |

| MCF-7 | Human Breast Adenocarcinoma | 2.50 – 5.40 | CCK-8 (Adherent) |

| A549 | Human Lung Carcinoma | 3.00 – 5.00 | CCK-8 (Adherent) |

| SMMC-7721 | Human Hepatocellular Carcinoma | 2.80 – 4.50 | CCK-8 (Adherent) |

| SW480 | Human Colorectal Adenocarcinoma | 3.10 – 4.80 | CCK-8 (Adherent) |

Experimental Workflow & Self-Validating Systems

To ensure Trustworthiness and Scientific Integrity , every protocol must be a self-validating system. This means incorporating specific controls that immediately flag experimental artifacts (e.g., compound auto-fluorescence, solvent toxicity, or enzymatic interference).

Fig 2: Parallel workflow for evaluating cytotoxicity and apoptotic mechanisms.

Protocol A: High-Fidelity Cell Viability Assay (CCK-8)